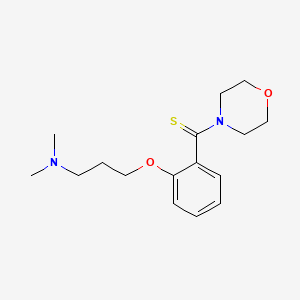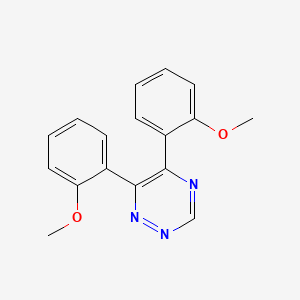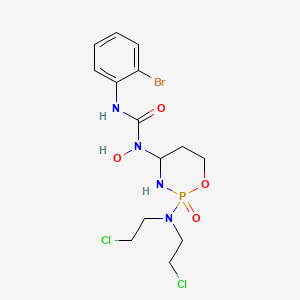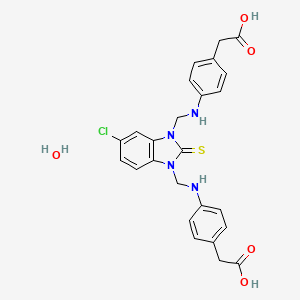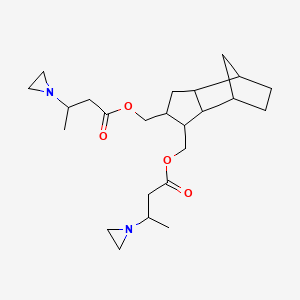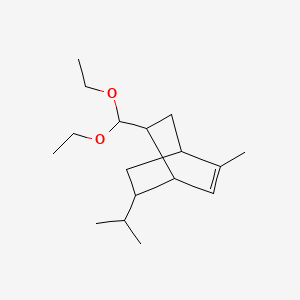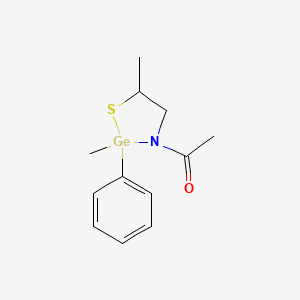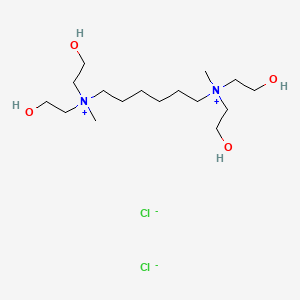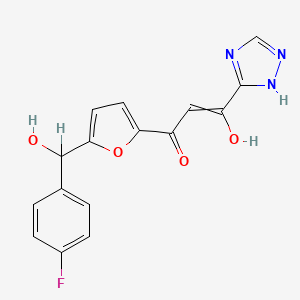
1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- is a heterocyclic compound that features a pyrrole ring substituted with phenyl and thienyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-diphenyl-2-(5-methyl-2-thienyl)-1,4-pentadien-3-one with ammonia or primary amines under acidic conditions. This reaction proceeds through an intramolecular cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl or thienyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and substituted pyrrole compounds.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
- 1H-Pyrrole, 2,5-dimethyl-
- 1H-Pyrrole, 1-phenyl-
- 1H-Pyrrole, 2-(2-thienyl)-
Comparison: 1H-Pyrrole, 1,5-diphenyl-2-(5-methyl-2-thienyl)- is unique due to the presence of both phenyl and thienyl substituents on the pyrrole ring. This structural feature imparts distinct electronic and steric properties, making it different from other pyrrole derivatives. The combination of phenyl and thienyl groups enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Número CAS |
91307-08-3 |
|---|---|
Fórmula molecular |
C21H17NS |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-(5-methylthiophen-2-yl)-1,5-diphenylpyrrole |
InChI |
InChI=1S/C21H17NS/c1-16-12-15-21(23-16)20-14-13-19(17-8-4-2-5-9-17)22(20)18-10-6-3-7-11-18/h2-15H,1H3 |
Clave InChI |
BYHDOXZPCMCKCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



